8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride
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Overview
Description
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H10BrNO3·HCl It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride typically involves the bromination of a benzoxazepine precursor followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as dichloromethane, under controlled temperature conditions. The carboxylation step may involve the use of carbon dioxide or a carboxylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield de-brominated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated benzoxazepine derivatives.
Reduction: De-brominated or hydrogenated benzoxazepine derivatives.
Substitution: Amino or thiol-substituted benzoxazepine derivatives.
Scientific Research Applications
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate: A methyl ester derivative with similar chemical properties.
(8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride: A related compound with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride is unique due to its specific bromine substitution and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3.ClH/c11-6-1-2-7-8(5-6)15-4-3-12-9(7)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYCXCZMKYKEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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